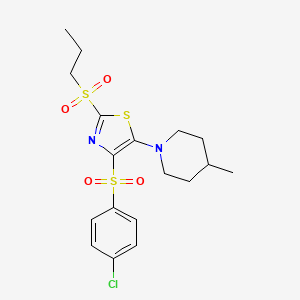
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1996 by researchers at Eli Lilly and Company. Since then, CPCCOEt has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes.
作用機序
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is involved in the modulation of glutamatergic neurotransmission. By blocking the activity of mGluR1, N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide inhibits the downstream signaling pathways that are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been shown to have several biochemical and physiological effects. For example, studies have shown that N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide can reduce pain perception, anxiety, and depression in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide in lab experiments is its selectivity for mGluR1, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide may have off-target effects on other receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide and mGluR1. For example, researchers are exploring the potential therapeutic applications of N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers are studying the role of mGluR1 in other physiological and pathological processes, such as addiction and pain perception. Finally, researchers are developing new compounds that target mGluR1 with greater selectivity and potency than N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide.
合成法
The synthesis of N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide involves several steps, starting from the reaction of 4-aminobenzamide with ethyl 2-bromoacetate to form the intermediate compound. This is followed by the reaction of the intermediate with cyclopropylmagnesium bromide to form the cyclopropyl derivative. The final step involves the reaction of the cyclopropyl derivative with cyanoethyl diisopropylamine to form N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide.
科学的研究の応用
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that mGluR1 is involved in pain perception, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide has been used to study the effects of mGluR1 on these processes and to develop potential therapies for these diseases.
特性
IUPAC Name |
N-(2-cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-16(21)19-14-6-4-13(5-7-14)17(22)20(15-8-9-15)11-12(2)10-18/h3-7,12,15H,1,8-9,11H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXGOLNVUJRXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropyl)-N-cyclopropyl-4-(prop-2-enoylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2996685.png)
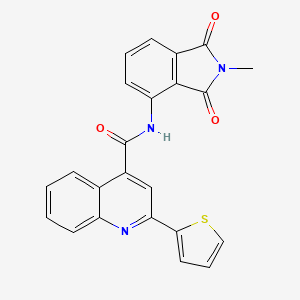
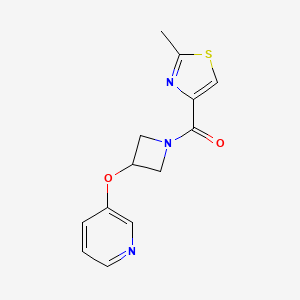

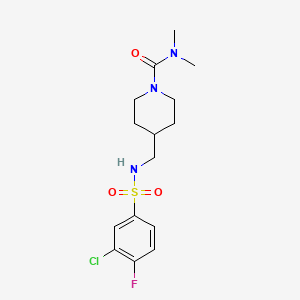
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)
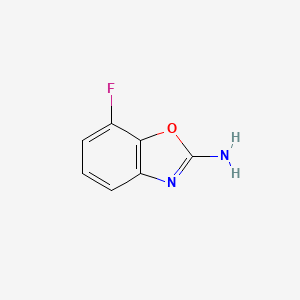
![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)
![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)

